3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.: 1353946-33-4
Cat. No.: VC8358304
Molecular Formula: C14H23ClN2O3
Molecular Weight: 302.80 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester - 1353946-33-4](/images/structure/VC8358304.png)
CAS No. | 1353946-33-4 |
---|---|
Molecular Formula | C14H23ClN2O3 |
Molecular Weight | 302.80 g/mol |
IUPAC Name | tert-butyl 3-[(2-chloroacetyl)-cyclopropylamino]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C14H23ClN2O3/c1-14(2,3)20-13(19)16-7-6-11(9-16)17(10-4-5-10)12(18)8-15/h10-11H,4-9H2,1-3H3 |
Standard InChI Key | ODYROOPAJLQDKX-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(C2CC2)C(=O)CCl |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(C2CC2)C(=O)CCl |
Chemical Structure and Stereochemistry
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered amine heterocycle—substituted at the 3-position with a cyclopropylamino group linked to a chloroacetyl chain. The tert-butyl ester at the 1-position serves as a protective group, enhancing stability during synthetic processes . The stereocenter at the pyrrolidine's 3-position gives rise to two enantiomers: (R)- and (S)-forms, which are mirror images with identical physical properties but divergent biological interactions .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₂₃ClN₂O₃ | |
Molecular Weight | 302.80 g/mol | |
IUPAC Name | tert-butyl (3R/S)-3-[(2-chloroacetyl)-cyclopropylamino]pyrrolidine-1-carboxylate | |
XLogP3 | 2 |
Stereochemical Considerations
The (R)-enantiomer (PubChem CID 66564685) and (S)-enantiomer (PubChem CID 66564686) share identical molecular formulas but differ in spatial arrangement. Computational models reveal that the (R)-form has a specific three-dimensional conformation that may influence its binding affinity to biological targets, such as enzymes or receptors . For instance, the (R)-enantiomer’s InChIKey (ODYROOPAJLQDKX-LLVKDONJSA-N) differs from the (S)-form’s (ODYROOPAJLQDKX-NSHDSACASA-N), highlighting their stereochemical divergence .
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Pyrrolidine Functionalization: Introduction of the cyclopropylamino group via nucleophilic substitution or reductive amination.
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Chloroacetylation: Attachment of the chloroacetyl moiety using chloroacetyl chloride under basic conditions.
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Protection with tert-Butyl Ester: The carboxylic acid group is protected as a tert-butyl ester to prevent unwanted side reactions.
Industrial-scale production often employs continuous flow systems to optimize yield and purity, as noted in analogous syntheses of pyrrolidine derivatives.
Optimization Challenges
Key challenges include controlling stereoselectivity to avoid racemization and ensuring the stability of the tert-butyl group under acidic or basic conditions. Catalytic asymmetric synthesis methods, such as chiral auxiliary approaches, are critical for obtaining enantiopure products.
Physicochemical Properties
Computed Properties
PubChem’s computational data provides insights into the compound’s behavior:
Table 2: Physicochemical Profile
Property | Value | Source |
---|---|---|
Hydrogen Bond Donors | 0 | |
Hydrogen Bond Acceptors | 3 | |
Rotatable Bonds | 5 | |
Topological Polar Surface Area | 58.7 Ų |
The absence of hydrogen bond donors and moderate lipophilicity (XLogP3 = 2) suggest favorable membrane permeability, a trait advantageous in drug design .
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